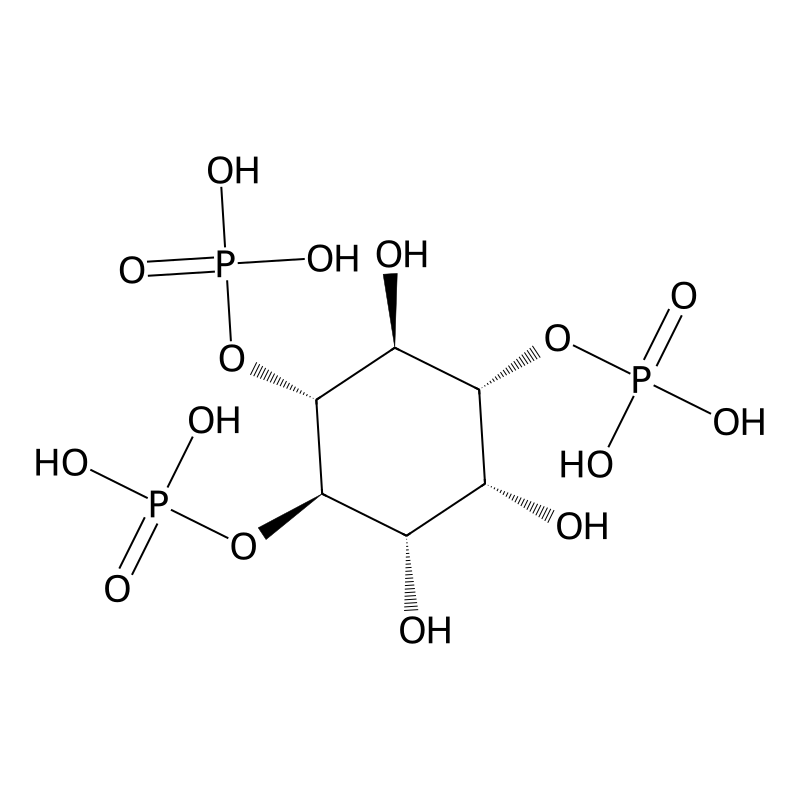

d-Myo-inositol-1,4,5-triphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Signaling Molecule and Second Messenger

D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)P3) is a small molecule that functions as a second messenger within cells. It plays a crucial role in signal transduction pathways, relaying information from extracellular stimuli to intracellular responses.

Upon activation of certain receptors on the cell surface, an enzyme called phospholipase C (PLC) is activated. PLC cleaves a specific phospholipid molecule in the cell membrane, phosphatidylinositol 4,5-bisphosphate (PIP2), generating two important second messengers: Ins(1,4,5)P3 and diacylglycerol (DAG).

Function of Ins(1,4,5)P3

Ins(1,4,5)P3 specifically binds to specific Ins(1,4,5)P3 receptors located on the endoplasmic reticulum (ER), a network of membranes within the cell. Binding of Ins(1,4,5)P3 to these receptors triggers the opening of calcium channels in the ER membrane, leading to the release of calcium ions (Ca²⁺) into the cytoplasm.

The increase in cytosolic Ca²⁺ concentration serves as a crucial signal for various cellular processes, including:

- Muscle contraction

- Gene expression

- Cell proliferation and differentiation

- Neurotransmission

Research Applications of Ins(1,4,5)P3

Due to its involvement in numerous cellular functions, Ins(1,4,5)P3 and its signaling pathway are extensively studied in various scientific research areas:

- Cancer research: Investigating the role of Ins(1,4,5)P3 signaling in cancer cell proliferation, migration, and survival.

- Neuroscience: Understanding the involvement of Ins(1,4,5)P3 in learning, memory, and neurodegenerative diseases like Alzheimer's and Parkinson's.

- Cardiovascular research: Exploring the role of Ins(1,4,5)P3 in regulating heart function and blood pressure.

- Developmental biology: Investigating the role of Ins(1,4,5)P3 in embryonic development and cell differentiation.

D-myo-inositol-1,4,5-triphosphate is a crucial intracellular signaling molecule, primarily recognized as a second messenger in various cellular processes. It is synthesized through the enzymatic action of phospholipase C on phosphatidylinositol 4,5-bisphosphate, a phospholipid component of cellular membranes. The compound plays a pivotal role in the release of calcium ions from the endoplasmic reticulum into the cytoplasm, thereby influencing numerous physiological functions such as muscle contraction, neurotransmitter release, and cell growth .

The chemical formula for D-myo-inositol-1,4,5-triphosphate is C₆H₁₅O₁₅P₃, with an average molecular weight of approximately 420.10 g/mol. Structurally, it consists of a myo-inositol backbone with three phosphate groups attached at the 1, 4, and 5 positions .

- Ins(1,4,5)P3 acts as a second messenger by binding to specific receptors on the endoplasmic reticulum, a cellular organelle [].

- This binding triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm (cellular fluid) [].

- The increase in cytosolic Ca2+ concentration activates various downstream signaling pathways involved in cellular processes [].

- Hydrolysis: It can be hydrolyzed by specific phosphatases to yield inositol-1,4-bisphosphate and inorganic phosphate.

- Binding: It binds to inositol 1,4,5-trisphosphate receptors located on the endoplasmic reticulum membrane. This binding induces conformational changes that facilitate calcium ion release into the cytoplasm .

- Dephosphorylation: Enzymatic dephosphorylation can convert it into D-myo-inositol-1-phosphate or D-myo-inositol-4-phosphate.

D-myo-inositol-1,4,5-triphosphate is integral to various biological activities:

- Calcium Signaling: It triggers calcium ion release from internal stores within cells. This process is essential for muscle contraction and neurotransmitter release .

- Cell Proliferation: The compound influences cell growth and differentiation through its role in signaling pathways involving protein kinases .

- Apoptosis: Elevated levels of intracellular calcium can activate pathways leading to programmed cell death (apoptosis), highlighting its role in cellular homeostasis .

The synthesis of D-myo-inositol-1,4,5-triphosphate can be achieved through various methods:

- Enzymatic Synthesis: The most common method involves the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. This reaction produces D-myo-inositol-1,4,5-triphosphate along with diacylglycerol .

- Chemical Synthesis: Several synthetic routes have been developed to produce enantiomerically pure D-myo-inositol-1,4,5-triphosphate from myo-inositol derivatives using ammonium salts as intermediates .

D-myo-inositol-1,4,5-triphosphate has several applications in research and potential therapeutic contexts:

- Pharmacological Research: It serves as a model compound for studying calcium signaling pathways and their implications in diseases such as cancer and neurodegenerative disorders .

- Therapeutic Targeting: Due to its role in cellular signaling, it is being investigated for its potential as a therapeutic target in conditions characterized by dysregulated calcium signaling .

Studies have shown that D-myo-inositol-1,4,5-triphosphate interacts with various proteins and receptors:

- Inositol 1,4,5-trisphosphate Receptors: These receptors mediate the release of calcium ions from the endoplasmic reticulum upon binding with D-myo-inositol-1,4,5-triphosphate .

- Calmodulin: The compound also interacts with calmodulin-dependent protein kinases which are involved in numerous cellular processes influenced by calcium levels .

Several compounds share structural similarities with D-myo-inositol-1,4,5-triphosphate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| D-myo-Inositol | A six-carbon sugar alcohol | Precursor to D-myo-inositol-1,4,5-triphosphate |

| Inositol 1,3,4-trisphosphate | Contains three phosphate groups at different positions | Involved in distinct signaling pathways |

| Inositol 1-phosphate | A single phosphate group | Acts primarily as a precursor rather than a messenger |

| Inositol hexakisphosphate | Six phosphate groups | Functions mainly in cellular signaling but more complex |

D-myo-inositol-1,4,5-triphosphate is distinctive due to its specific role as a second messenger that directly mediates calcium signaling compared to other similar compounds that may have broader or different functions within cellular signaling pathways.